molecular formula C17H12O2 B1582622 6-Benzoyl-2-naphthol CAS No. 52222-87-4

6-Benzoyl-2-naphthol

Cat. No.: B1582622
CAS No.: 52222-87-4
M. Wt: 248.27 g/mol
InChI Key: MJKZGSBXCWNUHV-UHFFFAOYSA-N
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Description

6-Benzoyl-2-naphthol, also known as 6-Hydroxy-2-naphthyl phenyl ketone, is an organic compound with the molecular formula C17H12O2. It is a derivative of naphthol, characterized by the presence of a benzoyl group at the sixth position of the naphthol ring. This compound is notable for its applications in various chemical and biological research fields due to its unique structural properties .

Biochemical Analysis

Biochemical Properties

6-Benzoyl-2-naphthol plays a significant role in biochemical reactions, particularly in the synthesis of potassium 6-benzoyl-2-naphthyl sulfate, which is used for histochemical investigation of aryl sulfatase activity . This compound interacts with enzymes such as aryl sulfatase and acid phosphatase, facilitating the demonstration of their activity in various tissues . The nature of these interactions involves the hydrolysis of the sulfate or phosphate groups, leading to the formation of detectable products.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been used to study the activity of enzymes like acid phosphatase in the organs of albino rats . The compound’s impact on cell function includes modulation of enzyme activity, which can affect cellular signaling and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes. For example, it acts as a substrate for aryl sulfatase and acid phosphatase, leading to the hydrolysis of sulfate and phosphate groups . These interactions result in the activation or inhibition of enzyme activity, which can subsequently influence gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is crucial for its effectiveness in biochemical assays. Long-term studies have shown that this compound can maintain its activity over extended periods, although degradation may occur under certain conditions . These temporal effects can influence the outcomes of in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that at lower dosages, the compound effectively modulates enzyme activity without causing adverse effects . At higher dosages, toxic effects may be observed, including potential damage to tissues and organs. It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes such as aryl sulfatase and acid phosphatase These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it ensures that it reaches the appropriate sites within the cell to interact with target enzymes and proteins. Studies have shown that this compound can localize to various subcellular compartments, including the cytoplasm and organelles involved in metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzoyl-2-naphthol typically involves the Friedel-Crafts acylation of 2-naphthol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C10H7OH} + \text{C6H5COCl} \xrightarrow{\text{AlCl3}} \text{C6H5COC10H6OH} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. The reaction is typically carried out in a solvent like dichloromethane or chloroform, and the product is purified by recrystallization from ethanol .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

6-Benzoyl-2-naphthol has been widely used in various scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocycles.

    Biology: It is used as a substrate in histochemical investigations to study enzyme activities, such as aryl sulfatase and acid phosphatase.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the context of enzyme inhibition.

    Industry: It is utilized in the production of dyes and pigments due to its chromophoric properties

Comparison with Similar Compounds

    2-Naphthol: A simpler naphthol derivative with a hydroxyl group at the second position.

    6-Methoxy-2-naphthol: A methoxy-substituted derivative of 2-naphthol.

    6-Bromo-2-naphthol: A brominated derivative of 2-naphthol.

Comparison: 6-Benzoyl-2-naphthol is unique due to the presence of the benzoyl group, which imparts distinct chemical reactivity and biological activity compared to its simpler counterparts like 2-naphthol. The benzoyl group enhances its ability to participate in various organic reactions and increases its utility in biochemical assays .

Properties

IUPAC Name

(6-hydroxynaphthalen-2-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2/c18-16-9-8-13-10-15(7-6-14(13)11-16)17(19)12-4-2-1-3-5-12/h1-11,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKZGSBXCWNUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200273
Record name Ketone, 6-hydroxy-2-naphthyl phenyl
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Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52222-87-4
Record name (6-Hydroxy-2-naphthalenyl)phenylmethanone
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Record name 6-Benzoyl-2-naphthol
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Record name 6-Benzoyl-2-naphthol
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Record name Ketone, 6-hydroxy-2-naphthyl phenyl
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Record name 6-hydroxy-2-naphthyl phenyl ketone
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Record name 6-BENZOYL-2-NAPHTHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 6-benzoyl-2-naphthol influence its binding affinity compared to other naphthols?

A: Studies have shown that this compound and 6-bromo-2-naphthol exhibit significantly higher tissue affinity compared to simpler naphthols like 1-naphthol and 2-naphthol. [] This difference in binding is primarily attributed to the presence of the benzoyl and bromo substituents, respectively. These bulky groups likely influence the molecule's polarity and solubility, leading to enhanced interactions with specific cellular components. Consequently, azo dyes derived from this compound and 6-bromo-2-naphthol show greater adsorption to tissues compared to those derived from 1- or 2-naphthol. []

Q2: What factors influence the binding of this compound and its derived azo dyes to tissues?

A2: Several factors can influence the interaction between this compound, its derived azo dyes, and tissues. These include:

  • Solubility: The inherent solubility of the naphthol plays a crucial role. This compound and 6-bromo-2-naphthol, being less soluble, tend to bind more strongly to tissue components. []
  • Tissue type: Different tissues exhibit varying affinities for this compound. For instance, epithelial cells show a high affinity, while connective tissues, kidney glomeruli, inner medulla, and cell nuclei demonstrate limited binding. []
  • Concentration: The concentration of both the naphthol and the protein present in the tissue homogenate directly impacts the extent of dye adsorption. Higher concentrations generally lead to increased binding. []
  • Incubation time and pH: These factors can significantly influence staining intensity, likely by affecting the accessibility of binding sites and the chemical reactivity of both the naphthol and the tissue. []

Q3: What are the implications of this compound's binding properties for interpreting enzyme activity assays?

A: When using this compound-based substrates for colorimetric enzyme assays, it's crucial to consider the potential for non-specific adsorption to tissue homogenates. [] This adsorption can lead to an overestimation of enzyme activity if the unbound dye is not adequately removed before measurement. Researchers must carefully optimize assay conditions and incorporate appropriate controls to mitigate this interference and ensure accurate interpretation of results.

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